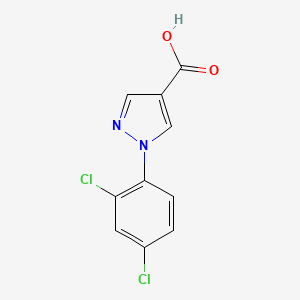

1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

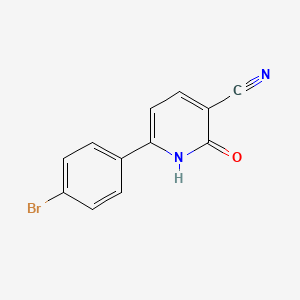

The compound “1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid” is likely to be a derivative of dichlorophenylacetic acid . Dichlorophenylacetic acid is a compound that has been used in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for “1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid” were not found, similar compounds have been synthesized through various methods .Molecular Structure Analysis

The molecular structure of “1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid” would likely be similar to that of dichlorophenylacetic acid .Wissenschaftliche Forschungsanwendungen

-

Extraction of Hydrochloric and Nitric Acid

- Field : Chemistry

- Application : This compound is used in the extraction of hydrochloric and nitric acid .

- Method : The extraction process involves the formation of monosolvates as an exothermic process . The proton-accepting center of tebuconazole is N4 atom of the triazole ring .

- Results : Effective extraction constants of acids are evaluated .

-

Herbicide

- Field : Agriculture

- Application : 2,4-Dichlorophenoxyacetic acid, a compound with a similar structure, is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth .

- Method : It is applied directly to the plants, causing uncontrolled growth and eventually killing the plant .

- Results : It is one of the oldest and most widely available herbicides and defoliants in the world, having been commercially available since 1945 .

-

Metabolic Function Examination

- Field : Pharmacology

- Application : A blocking agent with a similar structure, dl-1-(2’,4’-dichlorophenyl)-2-t-butylaminoethanol (DCB), is used to examine metabolic functions .

- Method : The influence of isoproterenol and DCB on metabolic functions has been examined .

- Results : Isoproterenol increased free fatty acid release and produced a pattern of glucose metabolism in tissue similar to that produced by epinephrine and norepinephrine .

-

Suzuki–Miyaura Coupling

- Field : Chemistry

- Application : This compound is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Method : The process involves the use of organoboron reagents, with properties that have been tailored for application under specific SM coupling conditions .

- Results : The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .

-

Protodeboronation

- Field : Organic Chemistry

- Application : Protodeboronation and its application in synthesis .

- Method : The process involves the use of organisch-chemisches Institut, Westf¨alische Wilhelms-Universit ¨at, Corrensstra be40, 48149 M¨unster, Germany .

- Results : The results of this application are not specified in the source .

-

Formal Anti-Markovnikov Hydromethylation of Alkenes

- Field : Organic Chemistry

- Application : This compound is used in the formal anti-Markovnikov hydromethylation of alkenes .

- Method : The process involves the use of a radical approach for catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters .

- Results : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .

-

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

- Field : Organic Chemistry

- Application : 2,4-Dichloro-3,5-difluorobenzoic acid was synthesised from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield .

- Method : The synthesis involves a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .

- Results : The results of this application are not specified in the source .

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-1-2-9(8(12)3-7)14-5-6(4-13-14)10(15)16/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVDXAMDPPHMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B1437513.png)

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1437517.png)

![3-{[3-(Ethylamino)propyl]amino}-1-propanol](/img/structure/B1437520.png)

![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)